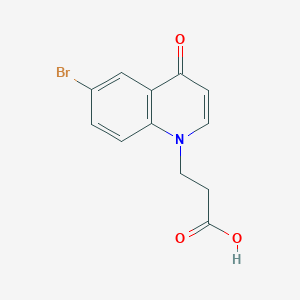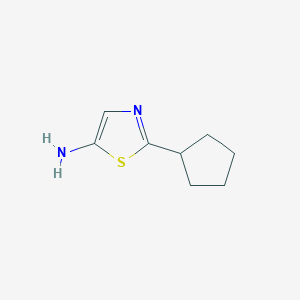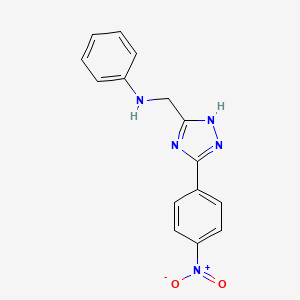
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound that features a triazole ring substituted with a nitrophenyl group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate is then cyclized to form the triazole ring. The final step involves the nucleophilic substitution of the triazole with aniline under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: Similar structure but lacks the triazole ring.
N-Methylaniline: Similar structure but lacks the nitrophenyl and triazole groups.
2,4-Dinitroaniline: Contains two nitro groups but lacks the triazole ring.
Uniqueness
N-((5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both the nitrophenyl and triazole moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13N5O2 |
|---|---|
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H13N5O2/c21-20(22)13-8-6-11(7-9-13)15-17-14(18-19-15)10-16-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,18,19) |
InChI-Schlüssel |
LAKJPOXWGAEWKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



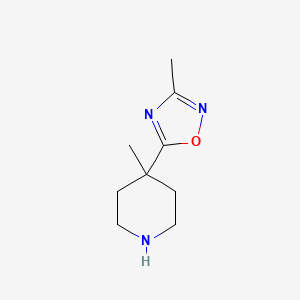




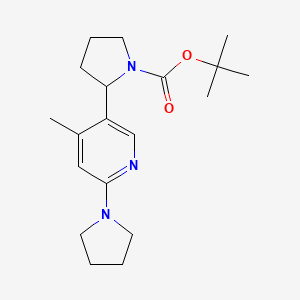
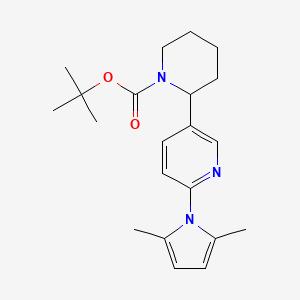
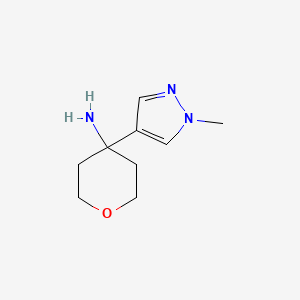

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
